molecular formula C7H3F3O3 B125290 3-Hydroxy-2,4,5-trifluorobenzoic acid CAS No. 116751-24-7

3-Hydroxy-2,4,5-trifluorobenzoic acid

Cat. No. B125290
CAS RN: 116751-24-7
M. Wt: 192.09 g/mol
InChI Key: YYAFUGSJSHXYNK-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,5-trifluorobenzoic acid is a fluorinated building block . It is a white to light yellow crystal powder . It may be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .


Synthesis Analysis

An improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is described. A combination of a selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro-N-methylphthalimide leading to 3,5,6-trifluorophthalic acid was key to the success of the process . Another method involves the use of a composed T-micromixer and tube microreactor which facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2,4,5-trifluorobenzoic acid is C7H3F3O3 . The InChI string is InChI=1S/C7H3F3O3/c8-3-1-2 (7 (12)13)4 (9)6 (11)5 (3)10/h1,11H, (H,12,13) . The Canonical SMILES is C1=C (C (=C (C (=C1F)F)O)F)C (=O)O .


Chemical Reactions Analysis

The use of a composed T-micromixer and tube microreactor facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy-2,4,5-trifluorobenzoic acid is 192.09 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 192.00342844 g/mol . The Topological Polar Surface Area is 57.5 Ų . The Heavy Atom Count is 13 .

Scientific Research Applications

Synthesis of Ester Derivatives

3-Hydroxy-2,4,5-trifluorobenzoic acid can be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate . These ester derivatives can be used in various chemical reactions and have potential applications in pharmaceuticals and other industries.

Fluorinated Building Blocks

This compound is a type of fluorinated building block . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased stability and ability to penetrate biological membranes.

Preparation of Quinoline Derivatives

2,4,5-Trifluoro-3-hydroxybenzoic Acid can be used to prepare quinoline derivatives . Quinoline derivatives have been found to have antibacterial properties and are used in the development of new antibiotics.

Transient Directing Group in Catalytic C-H Activation

3,4,5-Trifluorobenzoic acid, which is structurally similar to 3-Hydroxy-2,4,5-trifluorobenzoic acid, has been used as a transient directing group in transition metal catalysed C-H activation reactions . This process is crucial in the synthesis of complex organic molecules.

Improvement of Drug Solubility and Permeability

A salt of 3,4,5-trifluorobenzoic acid has been found to improve the solubility and permeability of naftopidil, a drug used in the treatment of benign prostatic hyperplasia .

Synthesis of Anticancer Drugs

3,4,5-Trifluorobenzoic acid is also used as a synthetic building block for dibenzoate esters type anticancer drugs . These drugs have shown promise in the treatment of various types of cancer.

Mechanism of Action

Target of Action

It has been used to synthesize derivatives such as methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate . These derivatives could potentially interact with various biological targets.

Biochemical Pathways

Its derivatives have been used to prepare quinoline derivatives, which are known to have antibacterial properties . This suggests that it might affect bacterial growth and survival pathways.

Result of Action

As mentioned earlier, its derivatives have been used to prepare quinoline derivatives with antibacterial properties . This suggests that it might have potential antimicrobial effects.

Safety and Hazards

3-Hydroxy-2,4,5-trifluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The safety information includes Pictograms GHS07, Signal Word Warning, Hazard Statements H315 - H319 - H335, and Precautionary Statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is key to the success of the process . The use of a composed T-micromixer and tube microreactor facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield . This suggests potential future directions for the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid.

properties

IUPAC Name

2,4,5-trifluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAFUGSJSHXYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370188
Record name 3-Hydroxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,4,5-trifluorobenzoic acid

CAS RN

116751-24-7
Record name 3-Hydroxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-3-hydroxybenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Japanese Patent Application 86/290399 as abstracted in Chem. Abstracts (CA109 (19) 170038e), discloses that 3,5,6-trifluoro-4-hydroxyphthalic acid may be decarboxylated by heating the compound for three hours, in water, under nitrogen atmosphere, at 140° C. (in a sealed tube) to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.
[Compound]
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( 19 )
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Synthesis routes and methods II

Procedure details

2700 g of 3,5,6-trifluoro-4-hydroxyphthalic acid and 6 liters of water were placed in an autoclave, and the mixture was heated at 140° C for 3 hours in an atmosphere of nitrogen. At the end of this time, the reaction mixture was cooled to room temperature and concentrated by evaporation under reduced pressure, to precipitate crystals, which were collected by filtration, washed with chloroform and dried to give 1623 g of 2,4,5-trifluoro-3-hydroxybenzoic acid [(XXIII), X =X'=F] as a colorless powder, melting at 144°-146° C.
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2700 g
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6 L
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Synthesis routes and methods III

Procedure details

The procedure as described in Example 1 is followed, but only 9 g of a mixture of various aliphatic trialkylamines each having 6 to 14 carbon atoms in the alkyl radical (Hostarex A 327; a commercial product of Hoechst AG) and 518 g of an aqueous solution which contains 29.8 g (0.126 mol) of 4-hydroxy-3,5,6-trifluorophthalic acid in the form of corresponding alkali metal salts are used and, with addition of in total 158.3 g of 30% strength aqueous hydrochloric acid, likewise in 6 hours, 23.25 g (95.9% of theory) of 3-hydroxy-2,4,5-trifluorobenzoic acid are obtained.
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9 g
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aliphatic trialkylamines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,4,5-trifluorobenzoic acid
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Reactant of Route 6
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